2-[(2E)-5-fluoro-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide
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Overview
Description
2-[(2E)-5-fluoro-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorinated phenyl group and a sulfonylimine moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-5-fluoro-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Sulfonylimine Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with 5-fluoropyridine-2-amine under basic conditions to form the sulfonylimine intermediate.
Acetylation: The intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to introduce the acetamide group.
The reaction conditions often require controlled temperatures, typically ranging from 0°C to room temperature, and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-5-fluoro-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonylimine group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), thiols (R-SH)
Major Products
Oxidation: Sulfonic acid derivatives
Reduction: Sulfonamide derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, 2-[(2E)-5-fluoro-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Medicine
In medicinal chemistry, the compound is studied for its potential anti-inflammatory and anticancer properties. Researchers are exploring its mechanism of action and efficacy in preclinical models to determine its suitability for further drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it valuable in the synthesis of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of 2-[(2E)-5-fluoro-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylimine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s binding affinity and selectivity by participating in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-5-bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide
- 2-[(2E)-5-chloro-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide
- 2-[(2E)-5-iodo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide
Uniqueness
Compared to its analogs, 2-[(2E)-5-fluoro-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and bioavailability. Additionally, the fluorinated compound often shows improved pharmacokinetic properties and increased potency in biological assays.
Properties
Molecular Formula |
C14H14FN3O3S |
---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
2-[(2E)-5-fluoro-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide |
InChI |
InChI=1S/C14H14FN3O3S/c1-10-2-5-12(6-3-10)22(20,21)17-14-7-4-11(15)8-18(14)9-13(16)19/h2-8H,9H2,1H3,(H2,16,19)/b17-14+ |
InChI Key |
MKFJRJIIEZXKEU-SAPNQHFASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=CN2CC(=O)N)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CN2CC(=O)N)F |
Origin of Product |
United States |
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